molecular formula C15H13N5S B12055336 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-54-8

4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12055336
CAS No.: 478255-54-8
M. Wt: 295.4 g/mol
InChI Key: YDLSMCFUZSWRRC-LICLKQGHSA-N
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Description

4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine moiety, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of pyridine-3-carbaldehyde with 5-(m-tolyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its triazole ring is a common motif in many pharmaceuticals, and its derivatives are investigated for their efficacy in treating various diseases.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional groups.

Mechanism of Action

The mechanism of action of 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Pyridin-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((Pyridin-4-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((Pyridin-3-ylmethylene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine moiety and the presence of the m-tolyl group influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

478255-54-8

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-4-2-6-13(8-11)14-18-19-15(21)20(14)17-10-12-5-3-7-16-9-12/h2-10H,1H3,(H,19,21)/b17-10+

InChI Key

YDLSMCFUZSWRRC-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

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